1,3-Octanediol

Catalog No.
S594623
CAS No.
23433-05-8
M.F
C8H18O2
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Octanediol

CAS Number

23433-05-8

Product Name

1,3-Octanediol

IUPAC Name

octane-1,3-diol

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C8H18O2/c1-2-3-4-5-8(10)6-7-9/h8-10H,2-7H2,1H3

InChI Key

DCTMXCOHGKSXIZ-UHFFFAOYSA-N

SMILES

CCCCCC(CCO)O

Synonyms

octane-1,3-diol

Canonical SMILES

CCCCCC(CCO)O
  • Food Science

    1,3-OD is naturally found in some fruits, like apples, and contributes to their flavor profile []. Research has been conducted on methods for analyzing the presence and concentration of 1,3-OD in apple juice, which can be helpful for quality control and varietal identification [].

  • Biological Studies

    Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), 1,3-OD can interact with cell membranes. Some research has investigated its potential role as a membrane stabilizer in biological systems []. Additionally, exploratory studies have examined 1,3-OD as a potential energy source or storage molecule within cells [].

  • Analytical Chemistry

1,3-Octanediol is a straight-chain aliphatic diol with the chemical formula C8H18O2C_8H_{18}O_2. It consists of an eight-carbon chain with hydroxyl groups at the first and third positions. This compound is recognized for its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic environments, making it a valuable substance in various applications, particularly in biochemistry and materials science. 1,3-Octanediol is naturally found in fruits like apples, contributing to their flavor and aroma profiles .

There is no documented research on a specific mechanism of action for 1,3-octanediol in biological systems.

  • Toxicity data is not extensively available. However, due to its structural similarity to other simple diols, it's advisable to handle it with caution, wearing gloves and eye protection.
  • Flammability: Flash point suggests it can be flammable when exposed to heat or open flames [].
Typical of alcohols, including:

  • Esterification: Reacting with acids to form esters.
  • Oxidation: Oxidizing agents can convert it into ketones or aldehydes.
  • Dehydration: Under acidic conditions, it can lose water to form alkenes.
  • Polymerization: It can participate in polycondensation reactions to form polyesters when reacted with diacids or diisocyanates .

1,3-Octanediol can be synthesized through various methods:

  • Reduction of Octanoic Acid: This method involves reducing octanoic acid using reducing agents like lithium aluminum hydride.
  • Enzymatic Methods: Enzymatic synthesis has been explored for producing both enantiomers of 1,3-octanediol from appropriate substrates .
  • Chemical Synthesis: It can also be synthesized through the reaction of 1-bromo-octane with sodium hydroxide under controlled conditions .

The applications of 1,3-octanediol are diverse:

  • Cosmetics and Personal Care: Used as an emollient and skin-conditioning agent due to its moisturizing properties.
  • Food Industry: Acts as a flavoring agent and is involved in food quality control as a marker for certain fruit juices.
  • Pharmaceuticals: Investigated for potential uses in drug formulations and as a stabilizer for biological membranes.
  • Industrial

1,3-Octanediol is part of a larger class of fatty alcohols. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
1-HexanolC6H14OShorter carbon chain; used as a solvent and flavoring agent.
1-DecanolC10H22OLonger carbon chain; commonly used in surfactants.
1,2-OctanediolC8H18O2Differing hydroxyl group positions; used in cosmetics.
Octanoic AcidC8H16O2Carboxylic acid form; used in food flavoring and as an antimicrobial agent.

Uniqueness of 1,3-Octanediol

What sets 1,3-octanediol apart from these compounds is its specific positioning of hydroxyl groups which enhances its amphiphilic properties. This unique structure allows it to serve effectively as a stabilizer in biological systems while also being versatile across various industrial applications .

XLogP3

1.6

Other CAS

23433-05-8
120727-18-6

Use Classification

Food additives -> Flavoring Agents
Fatty Acyls [FA] -> Fatty alcohols [FA05]

Dates

Modify: 2023-08-15

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